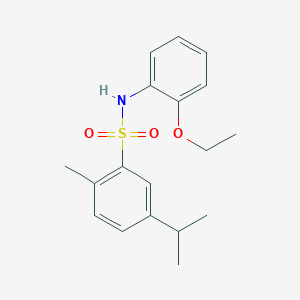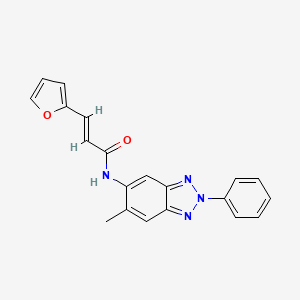![molecular formula C20H23N3O4S B5863047 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-benzylbenzamide](/img/structure/B5863047.png)
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-benzylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-benzylbenzamide, also known as ABT-888, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that repairs DNA damage in cells. Inhibition of PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells. ABT-888 has shown promising results in preclinical and clinical studies as a potential anti-cancer agent.
Mécanisme D'action
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-benzylbenzamide inhibits PARP, an enzyme that plays a critical role in the repair of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells. This compound has been shown to enhance the cytotoxic effects of DNA-damaging agents, such as chemotherapy and radiation therapy, by preventing the repair of DNA damage.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. It has been reported to have anti-inflammatory and neuroprotective effects in preclinical studies. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-benzylbenzamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of PARP, which makes it a useful tool for studying the role of PARP in DNA damage repair and cancer biology. This compound is also well-tolerated in animal models and has a favorable pharmacokinetic profile.
One limitation of this compound is that it has a short half-life in vivo, which may limit its efficacy as a single-agent therapy. Another limitation is that it may not be effective in all cancer types, as some tumors have alternative DNA repair mechanisms that can compensate for PARP inhibition.
Orientations Futures
There are several potential future directions for the development and use of 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-benzylbenzamide. One direction is the combination of this compound with other targeted therapies, such as inhibitors of DNA repair pathways or immune checkpoint inhibitors. Another direction is the development of more potent and selective PARP inhibitors that may have improved efficacy and fewer side effects. Finally, this compound may have potential applications in other disease areas, such as neurodegenerative diseases or diabetes.
Méthodes De Synthèse
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-benzylbenzamide can be synthesized using a multi-step process involving the reaction of 4-chlorobenzylamine with 3-nitrobenzoyl chloride, followed by reduction of the nitro group to an amine. The resulting amine is then reacted with N-(4-acetyl-1-piperazinyl)sulfonyl chloride to yield this compound.
Applications De Recherche Scientifique
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-benzylbenzamide has been extensively studied in preclinical and clinical settings as a potential cancer therapy. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer types, including breast, ovarian, and lung cancer. This compound has also been investigated as a single-agent therapy in patients with advanced solid tumors.
Propriétés
IUPAC Name |
3-(4-acetylpiperazin-1-yl)sulfonyl-N-benzylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-16(24)22-10-12-23(13-11-22)28(26,27)19-9-5-8-18(14-19)20(25)21-15-17-6-3-2-4-7-17/h2-9,14H,10-13,15H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLSVXDTKADKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone oxime](/img/structure/B5862964.png)

![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine](/img/structure/B5862994.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5863001.png)



![1-[3-(2-nitrophenyl)acryloyl]azepane](/img/structure/B5863022.png)

![1-(2-methyl-2-propen-1-yl)-2-[(1-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B5863051.png)
![3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5863052.png)
![1-[2-amino-2-(hydroxyimino)ethyl]pyridinium chloride](/img/structure/B5863059.png)
![2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione](/img/structure/B5863063.png)
